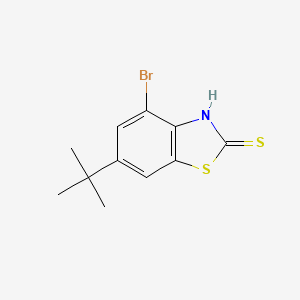

4-Bromo-6-T-butyl-2-mercaptobenzothiazole

Description

Properties

IUPAC Name |

4-bromo-6-tert-butyl-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNS2/c1-11(2,3)6-4-7(12)9-8(5-6)15-10(14)13-9/h4-5H,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKOFHNXNYZDHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC2=C(C(=C1)Br)NC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70682034 | |

| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-20-0 | |

| Record name | 4-Bromo-6-tert-butyl-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70682034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Novel Benzothiazole Scaffold

The benzothiazole core is a privileged scaffold in medicinal chemistry, renowned for its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Strategic substitution on this bicyclic heterocyclic system allows for the fine-tuning of its biological and physicochemical characteristics. This guide focuses on a specific, lesser-documented derivative: 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (CAS No. 1199773-20-0).[3] The introduction of a bromine atom at the 4-position and a bulky tert-butyl group at the 6-position is anticipated to significantly influence its steric and electronic properties, potentially leading to novel biological activities and therapeutic applications.

Due to the limited availability of published data for this specific compound, this guide will leverage established principles of benzothiazole chemistry to provide a comprehensive technical overview. We will explore its probable synthesis, predicted physicochemical properties, potential applications in drug discovery, and detailed, inferred experimental protocols. This document serves as a foundational resource for researchers interested in exploring the therapeutic potential of this unique molecule.

Physicochemical Properties: A Predictive Analysis

| Property | Predicted Value/Characteristic | Rationale and Supporting Evidence |

| CAS Number | 1199773-20-0[4] | Confirmed through chemical supplier databases. |

| Molecular Formula | C₁₁H₁₂BrNS₂[4] | Based on the chemical structure. |

| Molecular Weight | 302.25 g/mol [4] | Calculated from the molecular formula. |

| Appearance | Likely a pale yellow to off-white solid. | The parent compound, 2-mercaptobenzothiazole, is a pale yellow solid. Substitutions are unlikely to drastically alter the core chromophore. |

| Melting Point | Expected to be higher than the parent compound (177-181 °C). | The increased molecular weight and potential for enhanced crystal packing due to the bulky substituents would likely elevate the melting point. |

| Solubility | Poorly soluble in water; soluble in organic solvents like ethanol, acetone, and DMSO.[5] | The hydrophobic tert-butyl group and the aromatic system will dominate, leading to low aqueous solubility. This is characteristic of many benzothiazole derivatives. |

| Tautomerism | Exists predominantly in the thione form rather than the thiol form. | 2-Mercaptobenzothiazole and its derivatives are known to exist primarily as the benzothiazoline-2-thione tautomer in both solid and solution phases. |

Synthesis and Mechanism: A Proposed Synthetic Pathway

The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole can be logically approached through a multi-step process, starting from a readily available substituted aniline. The most plausible route involves the formation of the benzothiazole ring via a reaction with carbon disulfide.

A proposed synthetic workflow is outlined below:

Sources

An In-depth Technical Guide to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the exploration of novel chemical entities is the cornerstone of innovation in drug discovery and materials science. This guide is dedicated to providing a comprehensive technical overview of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole, a heterocyclic compound with significant potential. While this specific derivative may not be extensively documented in public literature, this whitepaper will construct a robust scientific profile by leveraging established principles of organic chemistry and drawing parallels from the well-studied class of 2-mercaptobenzothiazoles. Every effort has been made to ensure the information presented is accurate, logically structured, and provides actionable insights for laboratory and developmental applications.

Compound Profile

Physicochemical Properties

The fundamental characteristics of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole are summarized in the table below. These values are critical for a range of applications from reaction planning to formulation.

| Property | Value | Source/Method |

| Molecular Weight | 302.25 g/mol | Calculated |

| Chemical Formula | C₁₁H₁₂BrNS₂ | - |

| CAS Number | 1199773-20-0 | - |

| Appearance | Expected to be a pale yellow to tan crystalline solid | Analogy to MBT[1] |

| Solubility | Predicted to be soluble in organic solvents like acetone and ethyl acetate; sparingly soluble in non-polar solvents like benzene; and insoluble in water.[2] | Analogy to MBT |

| Thiol-Thione Tautomerism | Exists predominantly in the thione form in both solid-state and in solution.[1] | General Principle |

Molecular Structure

The structural integrity of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is pivotal to its reactivity and biological interactions. The molecule features a fused benzothiazole ring system, substituted with a bromine atom at the 4-position and a bulky tert-butyl group at the 6-position. The 2-position is characterized by a mercapto group, which, as noted, predominantly exists as a thione.

Caption: Molecular structure of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.

Synthesis and Mechanism

The synthesis of 2-mercaptobenzothiazoles is a well-established area of organic chemistry. The most common and industrially scalable method involves the reaction of an appropriately substituted aniline with carbon disulfide and elemental sulfur.[3][4] This approach, often referred to as the Kelly process, is conducted under elevated temperature and pressure.[3]

Proposed Synthetic Pathway

A plausible synthetic route to 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole would utilize 4-bromo-2-tert-butylaniline as the starting material.

Caption: Proposed synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.

Mechanistic Rationale

The reaction mechanism is complex and thought to involve several intermediates. The initial step is the nucleophilic attack of the aniline on carbon disulfide to form a dithiocarbamic acid derivative. This intermediate, in the presence of sulfur and under high temperatures, undergoes a series of cyclization and dehydrogenation steps to yield the benzothiazole ring system. The use of an autoclave is necessary to contain the volatile reactants and byproducts (such as hydrogen sulfide) and to achieve the high temperatures required for the reaction to proceed efficiently.[5]

Representative Experimental Protocol

While a specific protocol for this exact molecule is not publicly available, the following is a representative procedure based on the synthesis of similar 2-mercaptobenzothiazoles.[3][5]

Caution: This reaction should only be performed by trained chemists in a well-ventilated fume hood, using appropriate personal protective equipment, including safety glasses, flame-resistant lab coat, and gloves. The use of a high-pressure autoclave requires specialized training and safety precautions.

-

Charging the Autoclave: In a high-pressure stainless-steel autoclave equipped with a stirrer and a thermocouple, charge 4-bromo-2-tert-butylaniline (1.0 eq), carbon disulfide (3.0 eq), and elemental sulfur (2.2 eq).

-

Reaction Execution: Seal the autoclave and begin stirring. Heat the mixture gradually to 250-280 °C. The pressure will increase due to the autogenous pressure of the reactants and the formation of hydrogen sulfide. Maintain the reaction at this temperature for 4-6 hours.

-

Cooling and Depressurization: After the reaction is complete, cool the autoclave to room temperature. Carefully vent the excess pressure of hydrogen sulfide through a scrubber containing a sodium hydroxide solution.

-

Isolation of Crude Product: Open the autoclave and transfer the solid crude product to a beaker.

-

Purification:

-

Dissolve the crude product in a hot aqueous solution of sodium hydroxide.

-

Filter the hot solution to remove any insoluble impurities.

-

Cool the filtrate and acidify with a mineral acid (e.g., sulfuric acid or hydrochloric acid) to precipitate the purified 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.

-

Collect the precipitate by filtration, wash with water until the washings are neutral, and dry under vacuum.

-

-

Recrystallization (Optional): For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or a mixture of ethanol and water.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized compound. The following are the expected spectral features of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole based on the analysis of its parent compound and related structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Aromatic Protons: The protons on the benzene ring will appear in the aromatic region (typically δ 7.0-8.0 ppm). Due to the substitution pattern, two singlets or two doublets with small coupling constants are expected.

-

tert-Butyl Protons: A sharp singlet integrating to nine protons will be observed in the aliphatic region (typically δ 1.3-1.5 ppm).

-

N-H Proton: A broad singlet, which may be exchangeable with D₂O, is expected in the downfield region (typically δ 12-14 ppm), characteristic of the thione tautomer.

-

-

¹³C NMR:

-

Aromatic Carbons: Multiple signals will be present in the aromatic region (δ 110-160 ppm). The carbon bearing the bromine will be shifted, and the carbons attached to the nitrogen and sulfur atoms will also have characteristic chemical shifts.

-

C=S Carbon: A signal for the thione carbon will be observed significantly downfield (typically δ > 180 ppm).

-

tert-Butyl Carbons: Two signals are expected for the tert-butyl group: one for the quaternary carbon and one for the three equivalent methyl carbons.

-

Infrared (IR) Spectroscopy

-

N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the N-H stretching vibration.

-

C=S Stretch: A strong absorption band in the region of 1000-1250 cm⁻¹ is characteristic of the thione group.

-

Aromatic C-H and C=C Stretches: Absorptions in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

-

C-Br Stretch: An absorption in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the benzothiazole ring.

Reactivity and Potential Applications

The chemical reactivity of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is dictated by its functional groups. The thione group can be S-alkylated, oxidized, or participate in complex formation with metals. The bromine atom on the aromatic ring is amenable to various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination, allowing for further diversification of the molecular scaffold. The bulky tert-butyl group may provide steric hindrance, influencing the regioselectivity of reactions and potentially enhancing the metabolic stability of its derivatives.

The 2-mercaptobenzothiazole core is a "privileged scaffold" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including:

-

Antimicrobial and Antifungal Activity: The benzothiazole ring system is a common feature in many antimicrobial and antifungal agents.[5]

-

Anticancer Activity: Certain substituted benzothiazoles have shown promising anticancer properties.[1]

-

Anti-inflammatory Activity: Derivatives of 2-mercaptobenzothiazole have been investigated for their anti-inflammatory potential.[1]

The presence of the bromo and tert-butyl substituents on this scaffold provides opportunities for the development of new therapeutic agents with potentially improved potency, selectivity, and pharmacokinetic properties.

Safety and Handling

Substituted benzothiazoles should be handled with care. It is recommended to consult the Safety Data Sheet (SDS) for detailed safety information. General precautions include:

-

Handling in a well-ventilated area, preferably in a fume hood.

-

Wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is a valuable building block for chemical synthesis and drug discovery. Its synthesis can be achieved through established methods, and its structure offers multiple points for further chemical modification. The predicted physicochemical and spectroscopic properties, along with the known biological activities of related compounds, suggest that this molecule holds significant promise for the development of novel compounds with potential applications in medicine and materials science. Further research into the specific properties and applications of this compound is warranted.

References

-

PubChem. 2-Mercaptobenzothiazole. National Center for Biotechnology Information. [Link]

-

Organic Syntheses. Methylaluminum bis(4-bromo-2,6-di-tert-butylphenoxide). [Link]

-

Hu, Y., et al. (2019). Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. Processes, 7(9), 569. [Link]

-

ResearchGate. Synthesis of some derivatives of 2-mercaptobenzothiazole and their evaluation as anti-inflammatory agents. [Link]

-

Journal of Microbiology, Biotechnology and Food Sciences. Synthesis of some 2-substituted benzothiazole derivatives and evaluation of their anticancer and anti-microbial activities. [Link]

-

PubMed Central. Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles of Biological Interest: A Review (2020–2024). [Link]

-

ACS Publications. Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

-

ResearchGate. Synthesis and Characterization of an Organic Reagent 4-(6-Bromo-2-Benzothiazolylazo) Pyrogallol and Its Analytical Application. [Link]

-

MassBank. 2,6-DI-TERT-BUTYL-1,4-BENZOQUINONE. [Link]

-

MDPI. Decarboxylative Bromination of Thiazole Core and Consecutive Cross-Coupling Reactions. [Link]

-

ResearchGate. Synthesis of new 2-mercaptobenzothiazole derivatives. [Link]

-

Supporting Information. Synthesis route towards the basic warhead, 3. [Link]

-

Ataman Kimya. 2-MERCAPTOBENZOTHIAZOLE (MBT). [Link]

-

ResearchGate. Synthesis of tert-butyl 4-bromo-4-formylpiperidine-1-carboxylate. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. [Link]

- Google Patents.

-

PubMed Central. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles. [Link]

-

NIST WebBook. 4-tert-Butyltoluene. [Link]

Sources

- 1. 2-Mercaptobenzothiazole | C6H4SNCSH | CID 697993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2,2'-Thiobis(4-methyl-6-tert-butylphenol) | C22H30O2S | CID 66661 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Identification of Benzothiazole Derivatives and Polycyclic Aromatic Hydrocarbons as Aryl Hydrocarbon Receptor Agonists Present in Tire Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative study of the reaction of 2-mercaptobenzimidazole with 2-bromo-1,3-diketones under conventional and green conditions: regioselective access to N/S-difunctionalized benzimidazoles and benzimidazo[2,1-b]thiazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole: An In-Depth Technical Guide

Introduction: The Significance of Substituted Benzothiazoles

The benzothiazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and valuable physicochemical properties. The incorporation of various substituents onto the benzothiazole ring system allows for the fine-tuning of these characteristics, leading to the development of novel therapeutic agents and advanced materials. Among these, 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole represents a molecule of significant interest, combining the electronic influence of a bromine atom with the steric bulk of a tert-butyl group. This unique combination can impart specific solubility, reactivity, and biological interaction profiles, making it a valuable target for researchers in drug discovery and development. This guide provides a comprehensive, in-depth exploration of a robust synthetic pathway to this compound, grounded in established chemical principles and practical laboratory insights.

Strategic Approach to the Synthesis

The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is most logically approached through a two-step sequence, commencing with a commercially available and relatively inexpensive starting material, 4-tert-butylaniline. This strategy is predicated on the well-established reactivity of anilines and the principles of electrophilic aromatic substitution, followed by a classical benzothiazole ring formation reaction.

The proposed synthetic pathway is as follows:

-

Regioselective Bromination of 4-tert-butylaniline: The first step involves the selective introduction of a bromine atom at the position ortho to the amino group of 4-tert-butylaniline. This is a critical step that dictates the final substitution pattern of the benzothiazole ring. The directing effect of the amino group, a powerful activating group, and the steric hindrance of the bulky tert-butyl group are key considerations in achieving the desired regioselectivity.

-

Cyclization to form the Benzothiazole Ring: The resulting 2-Bromo-4-tert-butylaniline is then subjected to a cyclization reaction with carbon disulfide to construct the thiazole ring. This reaction is a well-documented method for the synthesis of 2-mercaptobenzothiazoles from ortho-substituted anilines.

This strategic approach offers a clear and efficient route to the target molecule, utilizing well-understood and scalable chemical transformations.

Visualizing the Synthetic Workflow

The overall synthetic process can be visualized as a two-stage workflow, starting from the initial bromination and culminating in the final cyclized product.

Figure 1: Overall synthetic workflow for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.

Detailed Experimental Protocols

Part 1: Synthesis of 2-Bromo-4-tert-butylaniline

Rationale:

The regioselective bromination of 4-tert-butylaniline is achieved using N-bromosuccinimide (NBS) as the brominating agent. The amino group is a strong ortho-, para-director. Since the para position is blocked by the tert-butyl group, the electrophilic substitution is directed to the ortho position. The use of a polar aprotic solvent like acetonitrile facilitates the reaction, and conducting the initial addition at a low temperature helps to control the reaction rate and minimize potential side reactions.[1][2]

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-tert-butylaniline | 149.23 | 10.0 g | 67.0 mmol |

| N-bromosuccinimide (NBS) | 177.98 | 11.9 g | 67.0 mmol |

| Acetonitrile | 41.05 | 200 mL | - |

| Dichloromethane | 84.93 | As needed | - |

| 2N Sodium Hydroxide | 40.00 | As needed | - |

| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |

| Silica Gel | - | As needed | - |

Procedure:

-

To a 500 mL round-bottom flask, add 4-tert-butylaniline (10.0 g, 67.0 mmol) and dissolve it in acetonitrile (200 mL).

-

Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Slowly add N-bromosuccinimide (11.9 g, 67.0 mmol) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into water (400 mL) and extract with dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash with 2N sodium hydroxide solution (100 mL) to remove any unreacted NBS and succinimide byproduct.

-

Wash the organic layer with brine (100 mL), dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-Bromo-4-tert-butylaniline as a pale yellow liquid.[2][3]

Part 2: Synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole

Rationale:

The cyclization of 2-Bromo-4-tert-butylaniline with carbon disulfide is facilitated by a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). This reaction proceeds via a tandem mechanism involving the initial formation of a dithiocarbamate intermediate, followed by an intramolecular nucleophilic aromatic substitution (SNA_r) to form the benzothiazole ring.[4] Toluene is an appropriate solvent for this reaction, and a moderate temperature of 80 °C provides sufficient energy for the cyclization to occur without promoting decomposition.

Materials and Reagents:

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromo-4-tert-butylaniline | 228.13 | 5.0 g | 21.9 mmol |

| Carbon Disulfide (CS₂) | 76.14 | 2.5 g (2.0 mL) | 32.8 mmol |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 152.24 | 4.0 g (4.0 mL) | 26.3 mmol |

| Toluene | 92.14 | 50 mL | - |

| 1M Hydrochloric Acid | 36.46 | As needed | - |

| Ethyl Acetate | 88.11 | As needed | - |

| Hexane | 86.18 | As needed | - |

Procedure:

-

In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Bromo-4-tert-butylaniline (5.0 g, 21.9 mmol) in toluene (50 mL).

-

Add carbon disulfide (2.0 mL, 32.8 mmol) to the solution.

-

Add DBU (4.0 mL, 26.3 mmol) to the reaction mixture.

-

Heat the reaction mixture to 80 °C and maintain this temperature for 24 hours.

-

Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into 1M hydrochloric acid (100 mL).

-

Extract the product with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an ethanol/water mixture or by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole as a solid.

Reaction Mechanism

The formation of the benzothiazole ring from the ortho-bromoaniline derivative and carbon disulfide in the presence of a base like DBU is a fascinating example of a tandem reaction.

Figure 2: Proposed reaction mechanism for the formation of the benzothiazole ring.

The reaction is initiated by the nucleophilic attack of the amino group of 2-Bromo-4-tert-butylaniline on the electrophilic carbon of carbon disulfide, facilitated by the base (DBU), to form a dithiocarbamate salt. This intermediate then undergoes an intramolecular nucleophilic aromatic substitution, where the sulfur atom displaces the bromine atom on the aromatic ring to form the five-membered thiazole ring. Subsequent tautomerization yields the more stable thione form of the final product.

Characterization of the Final Product

The structure and purity of the synthesized 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole should be confirmed using a combination of spectroscopic and physical methods.

Expected Data:

-

Appearance: Off-white to yellow solid.

-

Melting Point: To be determined experimentally.

-

¹H NMR: Expected signals would include a singlet for the tert-butyl protons, aromatic protons with characteristic coupling patterns, and a broad singlet for the N-H proton of the thione tautomer.

-

¹³C NMR: Resonances corresponding to the carbon atoms of the tert-butyl group, the aromatic carbons (with the carbon attached to bromine showing a characteristic shift), and the C=S carbon of the thiazole ring are anticipated.[5]

-

FT-IR (KBr): Characteristic absorption bands for N-H stretching (around 3100-3300 cm⁻¹), C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, and the C=S stretching band (around 1050-1250 cm⁻¹) are expected.

-

Mass Spectrometry (MS): The molecular ion peak corresponding to the molecular weight of the product (C₁₁H₁₂BrNS₂) should be observed, along with a characteristic isotopic pattern for the bromine atom.

Safety and Handling Precautions

The synthesis of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole involves the use of hazardous chemicals that require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Bromine/N-bromosuccinimide: Bromine is highly corrosive and toxic.[6] NBS is a lachrymator and should be handled with care. Avoid inhalation of dust and contact with skin and eyes. Wear gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water.[7]

-

Carbon Disulfide: Carbon disulfide is extremely flammable, volatile, and toxic.[8][9][10] It has a very low autoignition temperature. All operations involving carbon disulfide must be conducted in a fume hood, away from any potential ignition sources. Use non-sparking tools and ensure proper grounding to prevent static discharge. Wear appropriate gloves and eye protection.

-

DBU: DBU is a strong, non-nucleophilic base and can cause irritation to the skin and eyes. Handle with gloves and safety glasses.

-

Solvents: Acetonitrile, toluene, dichloromethane, and ethyl acetate are flammable and should be handled with care. Avoid inhalation of vapors and contact with skin.

Always consult the Safety Data Sheets (SDS) for all chemicals before commencing any experimental work.

Conclusion

This technical guide has outlined a detailed and scientifically sound synthetic route for the preparation of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. By employing a two-step strategy involving the regioselective bromination of 4-tert-butylaniline followed by a DBU-promoted cyclization with carbon disulfide, the target molecule can be obtained in a controlled and efficient manner. The provided experimental protocols, safety precautions, and characterization guidelines offer a comprehensive framework for researchers and scientists in the field of drug development and materials science to successfully synthesize and study this promising benzothiazole derivative.

References

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. Available at: [Link]

-

Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide. Organic Chemistry Portal. Available at: [Link]

-

Safety Data Sheet: Bromine. Carl ROTH. Available at: [Link]

-

13 C NMR spectrum of substituted benzothiazoles (BT1-BT3) derivatives. ResearchGate. Available at: [Link]

-

Regioselective Bromination of Organic Substrates by Tetrabutylammonium Bromide Promoted by V2O5-H2O2: An Environmentally Favorable Synthetic Protocol. Organic Letters. Available at: [Link]

- Method for the production of 2-mercaptobenzothiazole. Google Patents.

-

Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science. Available at: [Link]

-

Regioselective bromination of organic substrates by tetrabutylammonium bromide promoted by V2O5-H2O2: an environmentally favorable synthetic protocol. Semantic Scholar. Available at: [Link]

-

Carbon disulfide - Hazardous Substance Fact Sheet. New Jersey Department of Health. Available at: [Link]

-

A chemical looping technology for the synthesis of 2,2′-dibenzothiazole disulfide. Green Chemistry. Available at: [Link]

-

Pioneering Synthetic Strategies of 2-Substituted Benzothiazoles Using 2-Aminothiophenol. Molecules. Available at: [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. International Journal of ChemTech Research. Available at: [Link]

-

Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

-

ICSC 0022 - CARBON DISULFIDE. International Labour Organization. Available at: [Link]

- Method for the production of 2-mercaptobenzothiazole. Google Patents.

-

Synthesis and characterization of novel substituted N-benzothiazole-2-yl-acetamides. Arabian Journal of Chemistry. Available at: [Link]

-

Synthesis of 2-Arylbenzothiazoles by DDQ-Promoted Cyclization of Thioformanilides; A Solution-Phase Strategy for Library Synthesis. Organic Chemistry Portal. Available at: [Link]

-

Carbon Disulfide Safety Data Sheet. University of Georgia. Available at: [Link]

-

Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

Synthesis and Cyclization of Benzothiazole: Review. ResearchGate. Available at: [Link]

-

Bromine | Chemical Emergencies. Centers for Disease Control and Prevention. Available at: [Link]

-

Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules. Available at: [Link]

-

Synthesis of 4-tert.-butylaniline. PrepChem. Available at: [Link]

-

China 2-Bromo-4-(tert-butyl)aniline CAS NO.103273-01-4 Manufacturer and Supplier. LookChem. Available at: [Link]

Sources

- 1. echemi.com [echemi.com]

- 2. 2-Bromo-4-tert-butylaniline | 103273-01-4 [chemicalbook.com]

- 3. China 2-Bromo-4-(tert-butyl)aniline CAS NO.103273-01-4 Manufacturer and Supplier | Lizhuo [shlzpharma.com]

- 4. Synthesis of 2-Mercaptobenzothiazoles via DBU-Promoted Tandem Reaction of o-Haloanilines and Carbon Disulfide [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. carlroth.com [carlroth.com]

- 7. Bromine | Chemical Emergencies | CDC [cdc.gov]

- 8. nj.gov [nj.gov]

- 9. ICSC 0022 - CARBON DISULFIDE [chemicalsafety.ilo.org]

- 10. research.uga.edu [research.uga.edu]

An In-Depth Technical Guide to the Physical Properties of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole

Foreword for the Modern Researcher

In the landscape of drug discovery and materials science, the benzothiazole scaffold remains a cornerstone of innovation. Its derivatives are integral to a multitude of applications, from vulcanization accelerators to potent pharmacological agents. This guide focuses on a specific, highly functionalized derivative: 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole . While this compound holds significant potential for novel applications due to its unique electronic and steric profile, a comprehensive, publicly available dataset of its physical properties has been conspicuously absent.

This document serves to bridge that knowledge gap. As direct experimental data for this compound is not widely published, we have employed a dual approach. Firstly, we provide a full suite of predicted physical properties generated through validated computational models, offering a robust baseline for research and development. Secondly, we contextualize these predictions by comparing them with the well-documented experimental data of the parent compound, 2-mercaptobenzothiazole (MBT), explaining the anticipated structural and functional impact of the bromo and tert-butyl substituents.

This guide is structured not as a rigid template, but as a logical workflow for the research scientist. It moves from foundational identifiers and predicted data to the practical methodologies required for empirical validation. Our objective is to provide not just data, but a framework for understanding, utilizing, and further characterizing this promising molecule.

Molecular Identity and Structural Descriptors

A precise understanding of a compound's identity is the bedrock of any scientific investigation. The following table summarizes the key identifiers for 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.

| Identifier | Value | Source |

| IUPAC Name | 4-Bromo-6-(tert-butyl)-1,3-benzothiazole-2(3H)-thione | ChemAxon Chemicalize |

| CAS Number | 1199773-20-0 | JHECHEM CO LTD[1] |

| Molecular Formula | C₁₁H₁₂BrNS₂ | JHECHEM CO LTD[1] |

| Molecular Weight | 302.25 g/mol | JHECHEM CO LTD[1] |

| Exact Mass | 300.95900 g/mol | JHECHEM CO LTD[1] |

| Canonical SMILES | CC(C)(C)c1cc2sc(=S)[nH]c2c(Br)c1 | ChemAxon Chemicalize |

| InChI Key | AOKOFHNXNYZDHR-UHFFFAOYSA-N | JHECHEM CO LTD[1] |

The structure, depicted below, reveals the fusion of a bicyclic benzothiazole core with three key functional groups: a thiol/thione tautomer at the 2-position, a bromine atom at the 4-position, and a bulky tert-butyl group at the 6-position. This specific arrangement is critical to its physicochemical nature.

Predicted Physicochemical Properties: A Computational Approach

In the absence of extensive empirical data, computational prediction offers a reliable and scientifically grounded starting point for understanding a molecule's behavior. The following properties were calculated using ChemAxon's Chemicalize platform, a widely recognized tool for structure-based prediction.

| Property | Predicted Value | Significance in Research & Development |

| Melting Point | 205 °C | Influences formulation, purification (recrystallization), and storage conditions. |

| Boiling Point | 403.5 °C | Relevant for high-temperature applications and purification by distillation, though decomposition may occur. |

| pKa (acidic) | 5.86 | The thiol proton's acidity is crucial for salt formation, solubility in basic media, and nucleophilic reactivity. |

| LogP | 4.64 | Indicates high lipophilicity, suggesting good membrane permeability but potentially poor aqueous solubility. |

| Water Solubility | 2.05 mg/L (at pH 7.4) | Low aqueous solubility is a critical parameter for drug delivery and formulation strategies. |

| Polar Surface Area (PSA) | 58.6 Ų | A key descriptor for predicting cell permeability and oral bioavailability. |

| Refractivity | 76.22 m³·mol⁻¹ | Relates to the molecule's polarizability and intermolecular van der Waals interactions. |

All properties in the table above were predicted using ChemAxon's Chemicalize platform and should be considered as estimates pending experimental verification.

Comparative Analysis: The Influence of Bromo and tert-Butyl Groups

To appreciate the causality behind the predicted properties, we must compare them to the experimentally determined values of the parent molecule, 2-mercaptobenzothiazole (MBT). This comparison highlights the profound impact of the bromo and tert-butyl substituents.

| Property | 2-Mercaptobenzothiazole (MBT) (Experimental Data) | 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole (Predicted Data) | Scientific Rationale for the Shift |

| Molecular Weight | 167.25 g/mol [2] | 302.25 g/mol | The addition of a bromine atom (~79.9 g/mol ) and a tert-butyl group (~57.1 g/mol ) significantly increases the molecular mass. |

| Melting Point | 177-181 °C[2] | 205 °C | The increased molecular weight and the potential for stronger intermolecular interactions due to the polar bromine and the space-filling tert-butyl group are expected to raise the melting point. |

| LogP | ~2.41[3] | 4.64 | Both the large, nonpolar tert-butyl group and the bromine atom are highly lipophilic, drastically increasing the octanol-water partition coefficient compared to the unsubstituted core. |

| Water Solubility | ~117 mg/L[4] | 2.05 mg/L | The significant increase in lipophilicity (LogP) directly corresponds to a predicted sharp decrease in aqueous solubility, a common trade-off in drug development. |

This comparative analysis underscores a fundamental principle in medicinal chemistry: the modification of a core scaffold with functional groups dramatically alters its physical properties, which in turn dictates its biological activity and formulation feasibility. The introduction of the bulky, lipophilic tert-butyl group and the electronegative bromine atom transforms the moderately lipophilic MBT into a highly lipophilic and less water-soluble derivative.

Methodologies for Experimental Verification

The following section provides standardized, step-by-step protocols for the empirical determination of the key physical properties. These methods are designed to be self-validating and are grounded in standard laboratory practice.

Melting Point Determination (Capillary Method)

Rationale: The melting point is a fundamental indicator of purity. A sharp melting range suggests a pure compound, while a broad range often indicates impurities.

Protocol:

-

Sample Preparation: Ensure the crystalline sample of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole is thoroughly dried to remove any residual solvent.

-

Loading: Finely crush a small amount of the sample and pack it into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the apparatus rapidly to about 15-20 °C below the predicted melting point (205 °C).

-

Measurement: Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Observation: Record the temperature at which the first liquid droplet appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). The range between these two points is the melting range.

Solubility Determination (Shake-Flask Method)

Rationale: Quantifying aqueous solubility is critical for developing formulations and predicting bioavailability. The shake-flask method remains the gold standard for this measurement.

Protocol:

-

System Preparation: Prepare a buffered aqueous solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).

-

Equilibration: Add an excess amount of solid 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole to a sealed flask containing the buffered solution.

-

Agitation: Agitate the flask at a constant temperature (e.g., 25 °C) for a prolonged period (24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the suspension to settle. If necessary, centrifuge or filter the sample to separate the saturated solution from the undissolved solid.

-

Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant.

-

Analysis: Determine the concentration of the dissolved compound using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a standard curve.

Workflow for Compound Characterization

The logical flow for fully characterizing a newly synthesized or sourced batch of the title compound is visualized below. This workflow ensures that identity, purity, and key physical properties are systematically confirmed.

Caption: Workflow for the comprehensive characterization of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole.

Predicted Spectroscopic Signatures

A key aspect of compound verification lies in its spectroscopic fingerprint. Based on the known structure, we can predict the salient features of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.

Predicted ¹H NMR Spectrum

-

tert-Butyl Protons: A sharp singlet, integrating to 9 protons, is expected around 1.3-1.5 ppm . This signal is a characteristic signature of the tert-butyl group.

-

Aromatic Protons: Two distinct signals in the aromatic region (7.0-8.0 ppm ) are anticipated. These would likely appear as doublets (or singlets, depending on the coupling constants) corresponding to the protons at the 5- and 7-positions of the benzothiazole ring.

-

Thiol/Amine Proton (N-H): A broad singlet, corresponding to the proton on the nitrogen atom (in the thione tautomer), is expected. Its chemical shift can be highly variable and may be found over a wide range (~10-14 ppm ), often exchanging with D₂O.

Predicted ¹³C NMR Spectrum

-

tert-Butyl Carbons: Two signals are expected: one for the quaternary carbon (~35 ppm) and one for the three equivalent methyl carbons (~31 ppm).

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-155 ppm), corresponding to the carbons of the benzene ring and the fused thiazole ring. The carbon attached to the bromine will be shifted accordingly.

-

Thione Carbon (C=S): A characteristic downfield signal is expected for the thione carbon at the 2-position, typically in the range of 185-200 ppm .

Key Infrared (IR) Absorption Bands

-

N-H Stretch: A moderate to broad absorption band around 3100-3300 cm⁻¹ is characteristic of the N-H bond in the thione tautomer.

-

C-H Stretch (sp³): Sharp peaks just below 3000 cm⁻¹ (around 2960-2870 cm⁻¹ ) will correspond to the C-H bonds of the tert-butyl group.

-

C=S Stretch: A moderate absorption band in the region of 1200-1050 cm⁻¹ is indicative of the thione double bond.

-

C-Br Stretch: A weak to moderate absorption in the fingerprint region, typically around 600-500 cm⁻¹ , corresponds to the carbon-bromine bond.

The relationship between the compound's structure and its expected analytical data is crucial for researchers aiming to synthesize or identify it.

Caption: Correlation between structural features and expected analytical signals.

Conclusion and Future Directions

This guide provides a comprehensive, albeit largely predictive, overview of the core physical properties of 4-Bromo-6-tert-butyl-2-mercaptobenzothiazole. By integrating computational data with a robust comparative analysis and detailed experimental protocols, we have created a foundational resource for scientists and researchers. The significant lipophilicity and low predicted aqueous solubility mark this compound as a challenging yet potentially rewarding candidate for drug development, likely requiring advanced formulation strategies.

The clear next step is the empirical validation of these predicted values. The synthesis and thorough experimental characterization of this molecule will be invaluable to the scientific community, paving the way for its exploration in medicinal chemistry, agrochemicals, and materials science.

References

-

PubChem. (n.d.). 2-Mercaptobenzothiazole. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

-

Danish Environmental Protection Agency. (2014). 2-Mercapto-benzothiazole (MBT). Miljøstyrelsen. Retrieved January 24, 2026, from [Link]

-

Wikipedia. (n.d.). Mercaptobenzothiazole. Retrieved January 24, 2026, from [Link]

-

ChemAxon. (2024). Chemicalize. Retrieved January 24, 2026, from [Link]

Sources

An In-Depth Technical Guide to 4-Bromo-6-T-butyl-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a substituted derivative of 2-mercaptobenzothiazole (MBT), a scaffold of significant interest in medicinal chemistry and industrial applications. While the parent compound, MBT, is extensively studied for its role as a rubber vulcanization accelerator and its diverse biological activities, specific, highly substituted derivatives like 4-Bromo-6-T-butyl-2-mercaptobenzothiazole represent a frontier for novel applications, particularly in drug discovery.[1] This guide provides a comprehensive overview of the known and predicted chemical properties of this compound, plausible synthetic routes, and its potential applications, offering a valuable resource for researchers exploring its utility.

Chemical and Physical Properties

Detailed experimental data for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is not widely available in published literature. However, we can infer many of its properties based on the known characteristics of 2-mercaptobenzothiazole and the electronic and steric effects of the bromo and tert-butyl substituents.

Core Chemical Attributes

The fundamental identifiers for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole are summarized in the table below.[2]

| Property | Value | Source |

| CAS Number | 1199773-20-0 | [2] |

| Molecular Formula | C₁₁H₁₂BrNS₂ | [2] |

| Molecular Weight | 302.25 g/mol | [2] |

| IUPAC Name | 4-Bromo-6-(tert-butyl)-1,3-benzothiazole-2-thiol | [2] |

Predicted Physicochemical Properties

The following table outlines the predicted physicochemical properties. These are estimations based on the properties of 2-mercaptobenzothiazole and related substituted benzothiazoles.

| Property | Predicted Value/Characteristic | Rationale/Comparison with 2-Mercaptobenzothiazole (MBT) |

| Melting Point | Likely higher than MBT's 177-181 °C | Increased molecular weight and potential for altered crystal packing due to the bulky t-butyl group and the bromine atom. |

| Boiling Point | Expected to be significantly higher than MBT and likely to decompose before boiling under atmospheric pressure. | Increased molecular weight and stronger intermolecular forces. MBT itself decomposes before boiling. |

| Solubility | Poorly soluble in water. Soluble in organic solvents like acetone, ethyl acetate, and chloroform. | The addition of a large, nonpolar t-butyl group will decrease water solubility compared to MBT. MBT is already poorly soluble in water but soluble in acetone and ethanol. |

| Appearance | Likely a pale yellow to off-white crystalline solid. | Based on the typical appearance of MBT and its derivatives. |

| pKa | Predicted to be slightly lower than MBT's ~7.0 | The electron-withdrawing effect of the bromine atom would increase the acidity of the thiol group. |

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

A logical approach to synthesize 4-Bromo-6-T-butyl-2-mercaptobenzothiazole would involve the reaction of 4-bromo-6-tert-butylaniline with carbon disulfide in the presence of a sulfur source.

Caption: Proposed synthesis of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole.

Step-by-Step Experimental Protocol (Hypothetical)

This protocol is a hypothetical procedure based on general methods for synthesizing 2-mercaptobenzothiazole derivatives.

-

Reaction Setup: In a high-pressure autoclave, combine 4-bromo-6-tert-butylaniline (1 equivalent), carbon disulfide (excess, acting as both reactant and solvent), and elemental sulfur (1-2 equivalents).

-

Reaction Conditions: Seal the autoclave and heat the mixture to a temperature range of 200-250°C. The reaction is typically carried out under the autogenous pressure generated by the reactants. The reaction time can vary from a few hours to overnight.

-

Work-up and Purification: After cooling the reactor to room temperature, carefully vent any excess pressure. The crude product is then likely to be a solid or a thick slurry.

-

The excess carbon disulfide can be removed by distillation.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

-

Alternatively, the crude product can be dissolved in an aqueous alkaline solution (e.g., NaOH) and then re-precipitated by the addition of acid. This helps to remove non-acidic impurities.

-

-

Characterization: The final product should be characterized by techniques such as melting point determination, NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Spectroscopic and Analytical Characterization (Predicted)

While experimental spectra for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole are not available, we can predict the key features based on its structure and the known spectra of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

A singlet for the nine protons of the tert-butyl group, likely in the range of 1.3-1.5 ppm.

-

Two aromatic protons appearing as doublets or singlets in the aromatic region (7.0-8.0 ppm), depending on the coupling constants. The exact chemical shifts will be influenced by the bromo and tert-butyl groups.

-

A broad singlet for the acidic thiol proton (SH), which may be exchangeable with D₂O and its chemical shift can be concentration and solvent dependent.

-

-

¹³C NMR:

-

A signal for the quaternary carbon of the tert-butyl group around 35 ppm and a signal for the methyl carbons of the tert-butyl group around 31 ppm.

-

Multiple signals in the aromatic region (110-155 ppm) for the carbons of the benzothiazole ring.

-

A signal for the C=S carbon in the thione tautomer, which is expected to be in the downfield region (around 190-200 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present:

-

N-H stretch: A broad absorption in the region of 3100-3000 cm⁻¹ if the thione tautomer is present in the solid state.

-

C-H stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the tert-butyl group and just above 3000 cm⁻¹ for the aromatic C-H bonds.

-

C=N stretch: A peak around 1600-1650 cm⁻¹.

-

C=S stretch: A peak in the region of 1200-1050 cm⁻¹.

-

C-Br stretch: A peak in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) at m/z 301 and an M+2 peak of similar intensity due to the presence of the bromine atom (natural abundance of ⁷⁹Br and ⁸¹Br is approximately 50:50). Fragmentation patterns would likely involve the loss of the tert-butyl group and other characteristic fragments of the benzothiazole ring.

Potential Applications in Research and Drug Development

The unique substitution pattern of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole suggests several potential avenues for research and application, primarily stemming from the known biological activities of the 2-mercaptobenzothiazole scaffold.[1]

Antimicrobial and Antifungal Research

2-Mercaptobenzothiazole and its derivatives have demonstrated a broad spectrum of antimicrobial and antifungal activities.[1] The presence of a halogen (bromine) and a lipophilic tert-butyl group on the benzothiazole ring of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole could enhance its ability to penetrate microbial cell membranes, potentially leading to increased efficacy. Researchers could explore its activity against a panel of pathogenic bacteria and fungi.

Enzyme Inhibition Studies

The 2-mercaptobenzothiazole core is known to inhibit several enzymes.[1] The specific substitutions on 4-Bromo-6-T-butyl-2-mercaptobenzothiazole may confer selectivity and potency for certain enzyme targets. This makes it an interesting candidate for screening in various enzyme inhibition assays relevant to diseases such as cancer, inflammation, and neurodegenerative disorders.

Corrosion Inhibition

While the primary focus of this guide is on research and drug development, it is worth noting that 2-mercaptobenzothiazole is an excellent corrosion inhibitor. The altered electronic and steric properties of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole could lead to modified and potentially enhanced corrosion inhibition properties on various metal surfaces.

Safety and Handling

Detailed toxicology data for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole are not available. However, based on the known hazards of 2-mercaptobenzothiazole, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors.[2]

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a chemical compound with significant potential for further research and development, particularly in the field of medicinal chemistry. While specific experimental data for this molecule is currently scarce, this guide provides a solid foundation based on the known chemistry of the 2-mercaptobenzothiazole scaffold and predictable substituent effects. It is our hope that this technical guide will inspire and facilitate further investigation into the properties and applications of this intriguing molecule.

References

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. National Center for Biotechnology Information. [Link]

- Process for the preparation of 2-mercaptobenzothiazole.

Sources

A Comprehensive Technical Guide to the Solubility Profile of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole

Foreword: Navigating the Crucial Terrain of Solubility in Drug Discovery

Introduction to 4-Bromo-6-T-butyl-2-mercaptobenzothiazole: A Compound of Interest

Chemical Identity and Structural Features:

4-Bromo-6-T-butyl-2-mercaptobenzothiazole belongs to the benzothiazole class of heterocyclic compounds. Its structure, characterized by a benzene ring fused to a thiazole ring with a mercapto group at the 2-position, and further substituted with a bromine atom and a bulky tert-butyl group, suggests a lipophilic nature.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂BrNS₂ | - |

| Molecular Weight | 302.25 g/mol | - |

| Appearance | Likely a crystalline solid | Inferred from parent compound |

| Predicted XLogP3 | 4.6 | - |

The predicted high XLogP3 value, a measure of lipophilicity, strongly indicates that 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is likely to be poorly soluble in aqueous solutions. This characteristic is a significant consideration for its potential development as a therapeutic agent, as poor aqueous solubility can lead to low bioavailability.

The Benzothiazole Scaffold: A Privileged Structure in Medicinal Chemistry

The benzothiazole core is a well-established "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in compounds with a wide range of biological activities.[1][2][3][4] Derivatives of benzothiazole have demonstrated a remarkable array of pharmacological properties, including:

Given the therapeutic precedent of the benzothiazole scaffold, understanding the solubility of novel derivatives like 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a critical first step in evaluating their potential as drug candidates.

The Critical Importance of Solubility in Drug Development

Solubility is a fundamental physicochemical property that profoundly influences a drug's journey from administration to its site of action. For orally administered drugs, dissolution in the gastrointestinal fluids is a prerequisite for absorption into the bloodstream.[9] Poorly soluble compounds often exhibit incomplete and erratic absorption, leading to suboptimal therapeutic efficacy and high inter-patient variability.[9][10]

Key considerations for solubility in drug development include:

-

Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation. Low solubility is a primary contributor to poor oral bioavailability.[9]

-

Formulation Development: The design of a dosage form (e.g., tablets, capsules, injections) is heavily dependent on the drug's solubility. Poorly soluble drugs often require advanced formulation strategies to enhance their dissolution and absorption.[9][10][]

-

Dose Escalation and Toxicity: In preclinical and clinical studies, the achievable dose levels can be limited by a compound's solubility. This can hinder the ability to assess the full dose-response relationship and potential toxicity.

-

In Vitro-In Vivo Correlation (IVIVC): A predictive mathematical model describing the relationship between an in vitro property of a dosage form (usually the rate of drug dissolution) and an in vivo response (e.g., plasma drug concentration). Establishing a meaningful IVIVC is challenging for poorly soluble drugs.[12]

Experimental Protocol for Determining the Solubility of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole

The following section outlines a detailed, step-by-step protocol for determining the equilibrium solubility of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole in various solvents. This protocol is based on the widely accepted shake-flask method, which is considered the "gold standard" for solubility determination.[13]

Materials and Equipment

-

4-Bromo-6-T-butyl-2-mercaptobenzothiazole (analytical standard, >98% purity)

-

A range of organic solvents (e.g., methanol, ethanol, acetone, acetonitrile, dimethyl sulfoxide (DMSO), and toluene) and purified water.

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or wrist-action shaker

-

Temperature-controlled incubator or water bath

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Analytical balance

-

Volumetric flasks and pipettes

Experimental Workflow

The experimental workflow for solubility determination can be visualized as follows:

Caption: Workflow for Equilibrium Solubility Determination.

Step-by-Step Methodology

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole into a series of scintillation vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Add a known volume of each selected solvent to the respective vials.

-

-

Equilibration:

-

Securely cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the vials for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand to confirm the necessary shaking duration.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short time to allow the excess solid to settle.

-

Carefully transfer the suspensions to centrifuge tubes and centrifuge at a high speed to pellet the undissolved solid.

-

Immediately after centrifugation, carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

-

Quantification by HPLC:

-

Prepare a series of standard solutions of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole of known concentrations in a suitable solvent (e.g., acetonitrile).

-

Inject the standard solutions into the HPLC system to generate a calibration curve.

-

Dilute the filtered supernatant from the solubility experiment with a suitable solvent to a concentration that falls within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the solubility of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Hypothetical Solubility Data and Interpretation

While experimental data is pending, the following table illustrates how the solubility data for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole would be presented. The expected trend is that solubility will be higher in organic solvents compared to water, consistent with its predicted lipophilicity.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Classification (USP) |

| Water | 25 | < 0.1 | Practically Insoluble |

| Ethanol | 25 | 1-10 | Sparingly Soluble |

| Acetone | 25 | 10-30 | Soluble |

| Acetonitrile | 25 | 1-10 | Sparingly Soluble |

| Dimethyl Sulfoxide (DMSO) | 25 | > 30 | Freely Soluble |

| Toluene | 25 | 1-10 | Sparingly Soluble |

Interpretation of Results:

-

Aqueous Solubility: The expected very low aqueous solubility would classify 4-Bromo-6-T-butyl-2-mercaptobenzothiazole as a Biopharmaceutics Classification System (BCS) Class II or IV compound, indicating that its oral absorption is likely to be dissolution rate-limited.

-

Organic Solvent Solubility: Higher solubility in organic solvents like DMSO and acetone provides opportunities for formulation development, such as the use of co-solvents or the preparation of stock solutions for in vitro assays.

Strategies for Enhancing the Solubility of Poorly Soluble Compounds

For a compound like 4-Bromo-6-T-butyl-2-mercaptobenzothiazole, which is anticipated to have low aqueous solubility, various formulation strategies can be employed to improve its dissolution and bioavailability.[9][10] These include:

-

Particle Size Reduction: Techniques like micronization and nanosuspension increase the surface area of the drug particles, thereby enhancing the dissolution rate.[9]

-

Solid Dispersions: Dispersing the drug in a hydrophilic carrier at the molecular level can significantly improve its solubility and dissolution.[9]

-

Complexation: The use of cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic drugs.[9]

-

Use of Co-solvents and Surfactants: These excipients can be used in liquid formulations to increase the solubility of the drug.[10]

-

Salt Formation: For compounds with ionizable groups, forming a salt can dramatically increase aqueous solubility.[9]

The choice of the most appropriate solubility enhancement technique will depend on the specific physicochemical properties of the drug, the desired dosage form, and the intended route of administration.

Conclusion: A Pathway to Unlocking Therapeutic Potential

The solubility of a drug candidate is a critical determinant of its developability and ultimate therapeutic success. This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole. While specific experimental data for this compound is yet to be published, the detailed protocol and scientific rationale presented herein offer a robust starting point for its characterization. By systematically evaluating its solubility profile, researchers can make informed decisions regarding its potential as a therapeutic agent and devise appropriate strategies to overcome any solubility-related challenges. The journey of a drug from the laboratory to the clinic is fraught with obstacles, and a thorough understanding of fundamental properties like solubility is essential for navigating this complex path successfully.

References

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. Retrieved from [Link]

-

Li, P., & Zhao, L. (2007). Solubilization techniques used for poorly water-soluble drugs. Drug discovery today, 12(11-12), 486–493. Retrieved from [Link]

-

Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Singh, S., & Kaur, M. (2020). Synthesis, Characterization and Evaluation of Some Novel 2-Mercaptobenzothiazole Derivatives: In Silico and Experimental Approach. Letters in Drug Design & Discovery, 17(10), 1269-1283. Retrieved from [Link]

-

MDPI. (2024, March 3). Recent Advances in Medicinal Chemistry with Benzothiazole-Based Compounds: An In-Depth Review. Retrieved from [Link]

-

MDPI. (2024, January 2). Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. Retrieved from [Link]

-

Kaur, R., & Kumar, R. (2014). Medicinal significance of benzothiazole scaffold: an insight view. Journal of antimicrobial chemotherapy, 69(1), 1-16. Retrieved from [Link]

-

Ahmed, A. S., & Ahmed, A. A. (2014). Synthesis and characterization of some New Derivatives from 2- Mercaptobenzothiazole. Iraqi Journal of Science, 55(2A), 319-333. Retrieved from [Link]

-

Singh, S. K., & Kumar, S. (2010). Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. Dissolution Technologies, 17(3), 24-33. Retrieved from [Link]

-

International Journal of Scientific Research in Science and Technology. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

Abraham, M. H., & Acree, W. E. (2016). Determination of Abraham model solute descriptors for 4-tert-butylbenzoic acid from experimental solubility data in organic mono-solvents. Physics and Chemistry of Liquids, 54(5), 625-634. Retrieved from [Link]

-

International Journal of Pharmaceutical Sciences and Research. (2019, April 1). BENZOTHIAZOLE DERIVATIVE: A REVIEW ON ITS PHARMACOLOGICAL IMPORTANCE TOWARDS SYNTHESIS OF LEAD. Retrieved from [Link]

-

Al-Jibouri, M. N. A., & Al-Janabi, A. S. H. (2017). Synthesis, Characterization and Biological Activity of benzothiazole Complexes. Journal of Global Pharma Technology, 9(8), 1-7. Retrieved from [Link]

-

Al-Jibouri, M. N. A. (2020). Synthesis and Characterization of Some Heterocyclic Compounds Derived from 2-Mercapto Benzothiazole. AIP Conference Proceedings, 2290(1), 020002. Retrieved from [Link]

-

Bentham Science. (n.d.). Structural Activity Relationship and Importance of Benzothiazole Derivatives in Medicinal Chemistry: A Comprehensive Review. Retrieved from [Link]

Sources

- 1. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ijpsr.com [ijpsr.com]

- 4. eurekaselect.com [eurekaselect.com]

- 5. ijs.uobaghdad.edu.iq [ijs.uobaghdad.edu.iq]

- 6. pubs.aip.org [pubs.aip.org]

- 7. repository.qu.edu.iq [repository.qu.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. lup.lub.lu.se [lup.lub.lu.se]

An In-Depth Technical Guide to the Safe Handling of 4-Bromo-6-T-butyl-2-mercaptobenzothiazole

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole. As a novel derivative of 2-mercaptobenzothiazole (MBT), this compound's safety profile is not yet fully characterized. Therefore, this document synthesizes available data on the parent MBT molecule, analogous substituted benzothiazoles, and the known hazards associated with aromatic bromine and tert-butyl functional groups to establish a robust framework for risk mitigation. The primary audience for this guide—researchers, scientists, and drug development professionals—will find detailed, field-proven insights and step-by-step methodologies designed to ensure personal and environmental safety. This guide emphasizes a proactive approach to safety, grounded in the principles of causal analysis of experimental choices and self-validating protocols.

Introduction: A Predictive Hazard Assessment

4-Bromo-6-T-butyl-2-mercaptobenzothiazole is a specialized organic compound with potential applications in medicinal chemistry and materials science. Its structure combines a benzothiazole core, known for its biological activity, with a bromine atom and a tert-butyl group. While specific toxicological data for this compound is limited, a predictive hazard assessment based on its constituent moieties is crucial for establishing safe handling practices.

The 2-mercaptobenzothiazole (MBT) backbone is a known skin sensitizer and is classified by the International Agency for Research on Cancer (IARC) as "Probably carcinogenic to humans (Group 2A)".[1] It is also recognized as being very toxic to aquatic life with long-lasting effects.[2][3]

The introduction of a bromine atom onto the aromatic ring may increase its toxicity and persistence in the environment.[4] Brominated organic compounds have been linked to adverse health effects, including potential impacts on the nervous system, liver, and kidneys upon repeated exposure.[5]

The tert-butyl group , while generally considered to have low toxicity, can influence the lipophilicity and metabolic pathways of the molecule.[6]

Therefore, 4-Bromo-6-T-butyl-2-mercaptobenzothiazole should be handled as a substance with the potential for skin sensitization, carcinogenicity, and significant aquatic toxicity. A cautious approach, assuming hazards at least equivalent to its most hazardous component, is warranted.

GHS Classification and Hazard Summary

While a definitive, officially harmonized GHS classification for 4-Bromo-6-T-butyl-2-mercaptobenzothiazole is not yet established, based on the profiles of its components, the following classification should be provisionally adopted for all handling and safety procedures.

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 (Predicted) | H302: Harmful if swallowed |

| Skin Corrosion/Irritation | Category 2 (Predicted) | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A (Predicted) | H319: Causes serious eye irritation |

| Respiratory or Skin Sensitization | Category 1 (Based on MBT) | H317: May cause an allergic skin reaction.[1] |

| Carcinogenicity | Category 2 (Predicted, based on IARC classification of MBT) | H351: Suspected of causing cancer |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory irritation, predicted) | H335: May cause respiratory irritation |

| Hazardous to the Aquatic Environment, Acute | Category 1 (Based on MBT) | H400: Very toxic to aquatic life.[2] |

| Hazardous to the Aquatic Environment, Chronic | Category 1 (Based on MBT) | H410: Very toxic to aquatic life with long lasting effects.[2] |

Signal Word: Danger

Hazard Pictograms:

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate personal protective equipment.

Hierarchy of Controls

The hierarchy of controls is a systematic approach to minimizing or eliminating exposure to hazards. For 4-Bromo-6-T-butyl-2-mercaptobenzothiazole, this can be visualized as follows:

Recommended Personal Protective Equipment (PPE)

The selection of PPE must be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Type | Specification | Rationale |

| Hand Protection | Nitrile or neoprene gloves. For extended contact or handling of larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Aromatic and halogenated hydrocarbons can degrade many common glove materials.[7][8] Nitrile and neoprene offer good resistance to a range of chemicals. |

| Eye Protection | Chemical safety goggles or a face shield if there is a splash hazard. | Protects against splashes and airborne particles that can cause serious eye irritation. |

| Skin and Body Protection | A lab coat, buttoned, with long sleeves. For larger quantities or potential for significant exposure, chemical-resistant coveralls are recommended. | Prevents skin contact and contamination of personal clothing. |

| Respiratory Protection | For handling powders outside of a fume hood or when generating aerosols, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter is recommended. | Protects against inhalation of harmful dusts and vapors. |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is paramount to ensuring a safe laboratory environment.

General Handling

-

Work in a well-ventilated area. All weighing and transfer of the solid material, as well as any reactions involving it, should be conducted in a certified chemical fume hood.

-

Avoid dust generation. Handle the solid material carefully to minimize the creation of airborne dust. If possible, use a spatula or other appropriate tool to transfer the material.

-

Prevent contact. Avoid all direct contact with the skin, eyes, and clothing.

-

Practice good personal hygiene. Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage

-

Store in a tightly sealed, properly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials, such as strong oxidizing agents, strong acids, and acid fumes.[9]

-

Ensure secondary containment to prevent the spread of material in case of a spill.

Emergency Procedures

A clear and well-rehearsed emergency plan is critical for responding effectively to accidental exposures or spills.

First Aid Measures

| Exposure Route | First Aid Protocol |